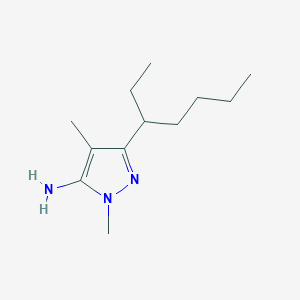![molecular formula C7H10Br2N2O B13485065 1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one dihydrobromide](/img/structure/B13485065.png)
1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one dihydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one dihydrobromide is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications in various fields. This compound is part of the pyrrolopyridine family, which is known for its biological activities and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one dihydrobromide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of hydrazones in the presence of polyphosphoric acid esters, followed by hydrolysis, decarboxylation, and dehydrogenation . Another method involves the reaction of pyrrole-derived α,β-alkynyl ketones with various reagents, followed by cyclization and other transformations .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one dihydrobromide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.
Applications De Recherche Scientifique
1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one dihydrobromide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one dihydrobromide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which plays a crucial role in cell proliferation, migration, and angiogenesis . By inhibiting this pathway, the compound can potentially prevent the growth and spread of cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrrolopyridine derivatives, such as 1H-pyrrolo[2,3-b]pyridine and 1H-pyrrolo[3,4-c]pyridine . These compounds share structural similarities but may differ in their biological activities and applications.
Uniqueness
1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one dihydrobromide is unique due to its specific structural features and its ability to inhibit the FGFR signaling pathway. This makes it a promising candidate for further research and development in various scientific fields.
Propriétés
Formule moléculaire |
C7H10Br2N2O |
|---|---|
Poids moléculaire |
297.98 g/mol |
Nom IUPAC |
1,2,3,6-tetrahydropyrrolo[2,3-c]pyridin-5-one;dihydrobromide |
InChI |
InChI=1S/C7H8N2O.2BrH/c10-7-3-5-1-2-8-6(5)4-9-7;;/h3-4,8H,1-2H2,(H,9,10);2*1H |
Clé InChI |
GCWHEFGMDKBDFN-UHFFFAOYSA-N |
SMILES canonique |
C1CNC2=CNC(=O)C=C21.Br.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-(2-amino-1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B13484991.png)
![1-[4-(difluoromethyl)-1-methoxycyclohexyl]methanamine hydrochloride, Mixture of diastereomers](/img/structure/B13484999.png)
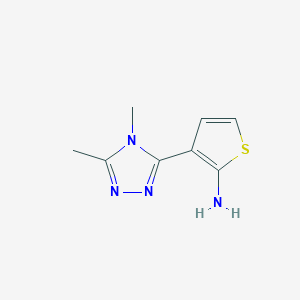
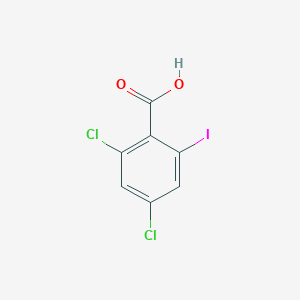
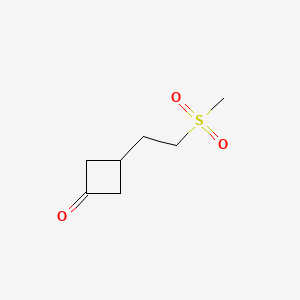
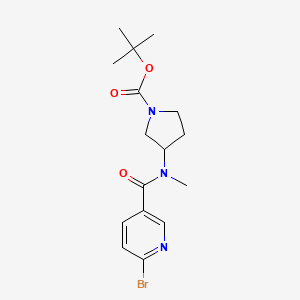

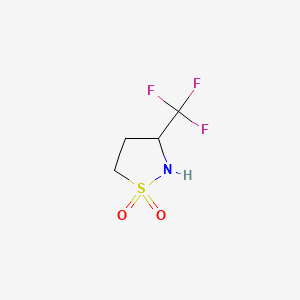



![1-[(3aR,7aS)-octahydro-1H-isoindole-2-carbonyl]cyclopropane-1-carboxylic acid](/img/structure/B13485073.png)
